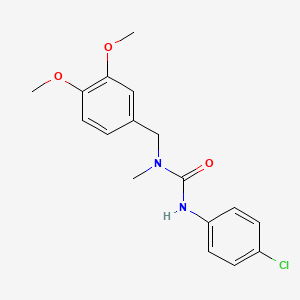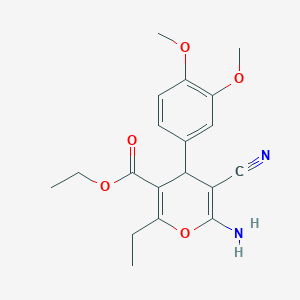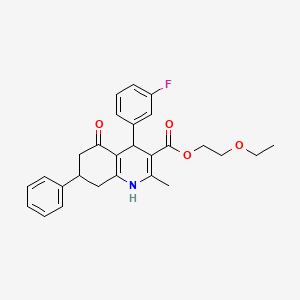![molecular formula C18H23N3O B5227584 N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and play a crucial role in regulating synaptic transmission. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
TBOA acts by inhibiting the reuptake of glutamate by N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate both ionotropic and metabotropic glutamate receptors, leading to a variety of downstream effects. TBOA has been shown to increase excitability in some brain regions, while reducing excitability in others, depending on the specific receptor subtypes and neuronal populations involved.
Biochemical and Physiological Effects:
TBOA has a wide range of biochemical and physiological effects, depending on the specific brain region and receptor subtypes involved. In general, TBOA has been shown to increase glutamate levels and alter synaptic transmission, leading to changes in neuronal excitability and network activity. TBOA has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the major advantages of TBOA is its selectivity for N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide, which allows for precise modulation of glutamate levels without affecting other neurotransmitter systems. TBOA is also relatively easy to administer and has a well-defined mechanism of action, making it a useful tool for studying glutamate-mediated synaptic transmission. However, TBOA has some limitations, including its relatively short half-life and potential toxicity at high concentrations. In addition, TBOA may not accurately reflect the complex interactions between glutamate and other neurotransmitter systems in vivo.
未来方向
There are several potential future directions for TBOA research. One area of interest is the development of more potent and selective EAAT inhibitors, which may have greater therapeutic potential in neurological disorders. Another area of research is the investigation of TBOA's effects on synaptic plasticity and learning and memory, which may have implications for cognitive enhancement. Finally, TBOA may be useful as a tool for studying the role of glutamate in various neurological disorders and identifying new therapeutic targets.
合成方法
TBOA is a complex molecule that requires a multistep synthesis process. The most commonly used method for synthesizing TBOA involves the reaction of tert-butylamine with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid to form the tert-butyl ester intermediate. The ester is then converted to the corresponding amide by reaction with glycine, followed by deprotection of the tert-butyl group to yield TBOA.
科学研究应用
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the major areas of research is epilepsy, where TBOA has been shown to reduce seizure activity in animal models. TBOA has also been investigated for its potential use in stroke, where it has been shown to reduce brain damage and improve functional recovery in animal models. In addition, TBOA has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
2-(tert-butylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-11-16(22)21-17-12-7-4-5-9-14(12)20-15-10-6-8-13(15)17/h4-5,7,9,19H,6,8,10-11H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVAJPAUNKDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=C2CCCC2=NC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)

![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)

![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)

